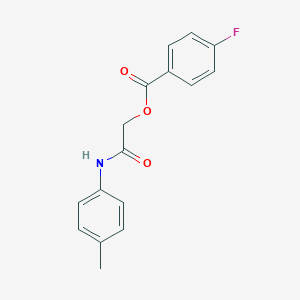![molecular formula C19H19N3O2 B255494 Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as MQAE, is a fluorescent probe that is commonly used in scientific research. It is a member of the quinolinecarboxylate family and is synthesized through a multi-step process that involves the use of various chemical reagents. MQAE has a wide range of applications in scientific research, including the study of ion channels, transporters, and membrane potentials.
科学研究应用
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the study of ion channels, transporters, and membrane potentials. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the intracellular concentration of chloride ions, which is important for the study of GABA and glycine receptors. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can also be used to measure changes in the intracellular concentration of potassium ions, which is important for the study of potassium channels. In addition, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the membrane potential of cells, which is important for the study of action potentials.
作用机制
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate works by binding to specific ions or molecules and emitting a fluorescent signal when excited by light. When Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to chloride ions, it undergoes a conformational change that increases its fluorescence intensity. Similarly, when Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to potassium ions, it undergoes a conformational change that decreases its fluorescence intensity. The change in fluorescence intensity can be measured using a fluorometer, which allows researchers to monitor changes in ion concentration or membrane potential in real-time.
Biochemical and Physiological Effects:
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has minimal biochemical and physiological effects on cells and tissues. It is a relatively non-toxic probe that can be used in live cells without causing significant damage or disruption. However, it is important to note that Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a chemical probe and should be used with caution in experiments. Researchers should follow proper safety guidelines and use appropriate protective equipment when handling Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.
实验室实验的优点和局限性
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments. It is a highly sensitive probe that can detect changes in ion concentration or membrane potential in real-time. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. For example, it is a chemical probe and can interact with other molecules in the cell, which can lead to false-positive or false-negative results. In addition, it is important to use appropriate controls and calibration methods when using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate to ensure accurate and reliable results.
未来方向
There are several future directions for research involving Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. One area of research is the development of new fluorescent probes that can detect other ions or molecules in the cell. Another area of research is the optimization of experimental protocols for using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in live cells and tissues. Finally, researchers are also exploring the use of Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in clinical applications, such as the diagnosis and treatment of diseases that involve ion channel dysfunction. Overall, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a valuable tool for scientific research and has the potential to contribute to many new discoveries in the future.
合成方法
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is synthesized through a multi-step process that involves the use of various chemical reagents. The first step in the synthesis involves the reaction of 4-chloro-8-methylquinoline with ethyl 3-aminocrotonate in the presence of a base. This reaction yields ethyl 8-methyl-4-(3-aminocrotonyl)quinoline-3-carboxylate. The second step in the synthesis involves the reaction of the ethyl ester with pyridine-3-carboxaldehyde in the presence of a reducing agent. This reaction yields ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.
属性
产品名称 |
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
ethyl 8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-19(23)16-12-22-17-13(2)6-4-8-15(17)18(16)21-11-14-7-5-9-20-10-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
InChI 键 |
VWVFLPFLAWAVQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=CC=CC2=C1NCC3=CN=CC=C3)C |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)


![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)